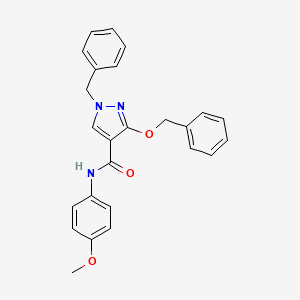
1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with diverse applications in scientific research. This compound's structure includes a pyrazole ring, making it a molecule of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The primary steps include the formation of the pyrazole core, introduction of the benzyl and benzyloxy groups, and subsequent attachment of the N-(4-methoxyphenyl) group.
Industrial Production Methods: While specific industrial methods may vary, they generally leverage optimized synthetic routes to ensure high yields and purity. These methods often include rigorous purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions:
Oxidation: Potential for forming more oxidized derivatives.
Reduction: Possible reduction of certain functional groups under mild conditions.
Substitution: Can participate in nucleophilic substitution reactions, especially on the benzyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might involve bases or acids to facilitate the substitution.
Major Products: The products of these reactions depend on the reaction conditions and reagents used. Oxidation can yield more oxidized derivatives, while reduction and substitution typically yield structurally modified analogs of the parent compound.
Scientific Research Applications
1-Benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide finds applications across multiple fields:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential role in drug development, targeting various molecular pathways.
Industry: Utilized in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The compound's mechanism of action is dictated by its interaction with specific molecular targets, including enzymes and receptors. The unique structure allows it to modulate various biological pathways, potentially leading to therapeutic effects. Detailed studies on molecular interactions and binding affinities help elucidate these mechanisms.
Comparison with Similar Compounds
1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide: Lacks the N-(4-methoxyphenyl) group, impacting its biological activity.
N-(4-Methoxyphenyl)-1H-pyrazole-4-carboxamide: Without benzyl groups, it shows different chemical properties and reactivities.
1-Benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide: Substitution on the phenyl ring alters its interaction with biological targets.
Uniqueness: 1-Benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide stands out due to its specific structural features, allowing it to engage in unique interactions and exhibit distinctive biological activities compared to its analogs.
Hopefully, this detailed exploration of this compound offers a comprehensive insight into its chemistry and significance in research and industry
Properties
IUPAC Name |
1-benzyl-N-(4-methoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-30-22-14-12-21(13-15-22)26-24(29)23-17-28(16-19-8-4-2-5-9-19)27-25(23)31-18-20-10-6-3-7-11-20/h2-15,17H,16,18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKBVGOFGIGNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2880602.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide](/img/structure/B2880603.png)
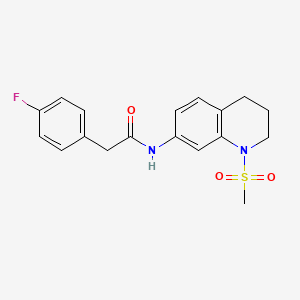
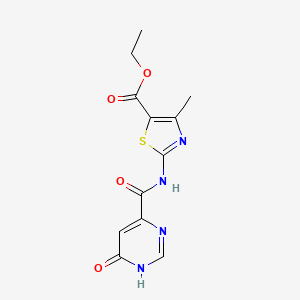
![TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE](/img/structure/B2880607.png)
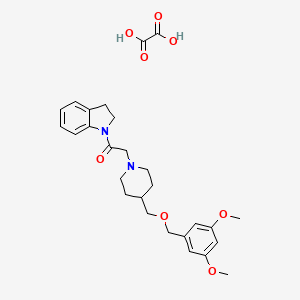

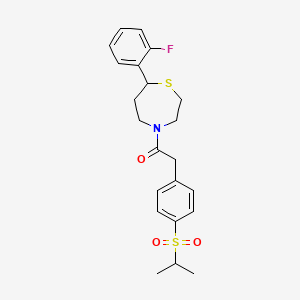
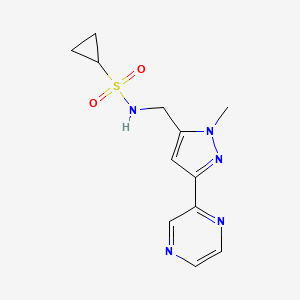
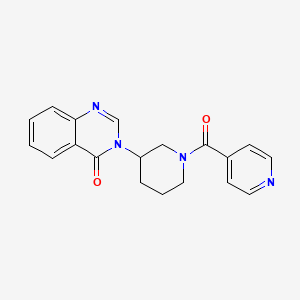
![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)
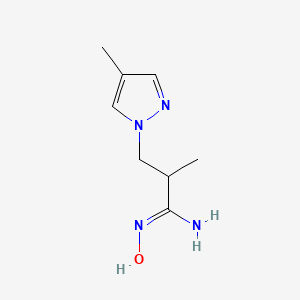
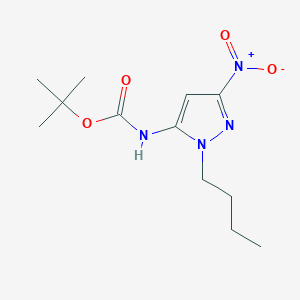
![3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2880624.png)
